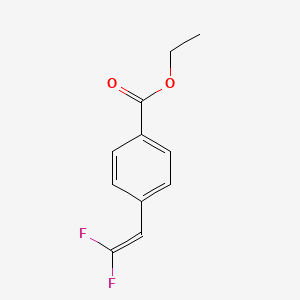
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride (DFMBSC) is an organofluorine compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and other organic solvents. DFMBSC is a versatile reagent that is used in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in organic reactions, such as the synthesis of heterocycles and carbon-carbon bond formation. Additionally, it is used in the synthesis of fluorinated compounds, such as fluorinated peptides and nucleic acids.
作用机制
The mechanism of action of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as FBBSC, and form a covalent bond. This covalent bond is then broken, and the desired product is formed. Additionally, this compound can act as a catalyst in various reactions, such as the synthesis of heterocycles and carbon-carbon bond formation.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-carcinogenic. However, it has been shown to have some biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of certain proteins, such as protein kinases, which are involved in cell signaling pathways.
实验室实验的优点和局限性
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also important to note that this compound is corrosive and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when working with this compound.
未来方向
There are several potential future directions for research involving 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug delivery. Additionally, further research could be conducted into its potential as a catalyst in organic reactions and its use in the synthesis of fluorinated compounds. Finally, further research could be conducted into its use in the synthesis of agrochemicals and other organic molecules.
合成方法
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is synthesized through a nucleophilic substitution reaction between 4-fluorobenzene-1-sulfonyl chloride (FBBSC) and 2,2-difluoromethyl-1,3-dioxolane (DFMD). The reaction is carried out in the presence of a base, such as potassium carbonate, and a polar solvent, such as dimethylformamide. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of a fluorinated sulfonate anion, and the subsequent formation of the desired product.
属性
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4(9)2-1-3-5(6)14-7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUHOAQBKHFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)






![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)





![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)